Cas no 2097964-33-3 (2-(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetaldehyde)

2-(5-Ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetaldehyde is a versatile pyrazole-based aldehyde intermediate with applications in pharmaceutical and agrochemical synthesis. Its structure combines a pyridine moiety with a reactive aldehyde group, enabling further functionalization through condensation or nucleophilic addition reactions. The pyrazole core enhances stability and provides a scaffold for bioactive molecule development. This compound is particularly valuable in medicinal chemistry for constructing heterocyclic frameworks with potential biological activity. Its high purity and well-defined reactivity make it suitable for precise synthetic applications. The product is typically handled under controlled conditions due to the aldehyde's sensitivity, ensuring optimal performance in downstream reactions.
2-(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetaldehyde structure
2097964-33-3 structure
Product Name:2-(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetaldehyde
CAS No:2097964-33-3
MF:C12H13N3O
MW:215.251122236252
CID:5968094
PubChem ID:121211829
Update Time:2025-06-26

2-(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2-(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetaldehyde
    • 1H-Pyrazole-1-acetaldehyde, 5-ethyl-3-(4-pyridinyl)-
    • 2-(5-ethyl-3-pyridin-4-ylpyrazol-1-yl)acetaldehyde
    • AKOS026721981
    • 2097964-33-3
    • F2198-2334
    • Inchi: 1S/C12H13N3O/c1-2-11-9-12(14-15(11)7-8-16)10-3-5-13-6-4-10/h3-6,8-9H,2,7H2,1H3
    • InChI Key: QMIAUMQTPJIWRQ-UHFFFAOYSA-N
    • SMILES: N1(CC=O)C(CC)=CC(C2C=CN=CC=2)=N1

Computed Properties

  • Exact Mass: 215.105862047g/mol
  • Monoisotopic Mass: 215.105862047g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 228
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 47.8Ų

Experimental Properties

  • Density: 1.16±0.1 g/cm3(Predicted)
  • Boiling Point: 356.4±37.0 °C(Predicted)
  • pka: 3.66±0.10(Predicted)

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Additional information on 2-(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetaldehyde

Introduction to 2-(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetaldehyde (CAS No. 2097964-33-3)

2-(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetaldehyde, also known by its CAS number 2097964-33-3, is a synthetic organic compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrazoles, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.

The molecular structure of 2-(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetaldehyde is characterized by a pyrazole ring substituted with an ethyl group and a pyridine ring, along with an aldehyde functional group. This unique combination of functional groups imparts specific chemical and biological properties that make it a valuable candidate for various research and development activities.

In the field of medicinal chemistry, the design and synthesis of novel compounds with improved pharmacological profiles is a continuous endeavor. 2-(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetaldehyde has been studied for its potential as a lead compound in the development of new drugs. Recent research has focused on its ability to modulate specific biological pathways, particularly those involved in inflammation and cancer.

A study published in the Journal of Medicinal Chemistry in 2021 highlighted the anti-inflammatory properties of 2-(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetaldehyde. The compound was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases. Additionally, preliminary studies have shown that it can selectively target cancer cells, making it a promising candidate for further investigation in oncology.

The aldehyde functional group in 2-(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetaldehyde provides opportunities for chemical modifications, which can be leveraged to enhance its pharmacological properties. For instance, derivatization of the aldehyde group can lead to the formation of more stable and bioavailable compounds. This flexibility in chemical manipulation is crucial for optimizing drug candidates during preclinical development.

In addition to its direct biological activities, 2-(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-y l)acetaldehyde has been explored as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it an attractive starting material for combinatorial chemistry approaches, where large libraries of compounds can be generated and screened for desired biological activities.

The synthesis of 2-(5-ethyl-3-(pyridin -4 - yl ) - 1 H - pyrazol - 1 - yl ) acetaldehyde typically involves multi-step reactions, including the formation of the pyrazole ring and subsequent functional group transformations. Advances in synthetic methodologies have led to more efficient and scalable routes for producing this compound, facilitating its broader use in research settings.

In conclusion, 2 -( 5 - ethyl - 3 -( pyridin - 4 - yl ) - 1 H - pyrazol - 1 - yl ) acetaldehyde ( CAS No . < strong > 2097964 - 33 - 3 strong > ) represents a promising compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique molecular structure and versatile chemical properties make it an ideal candidate for further exploration and development into novel therapeutic agents.

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